molecular formula C6H4N4O2 B2897824 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid CAS No. 1216149-55-1

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid

Cat. No.: B2897824
CAS No.: 1216149-55-1
M. Wt: 164.124
InChI Key: MSDSHMASSBUWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid: is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring

Scientific Research Applications

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-aminopyridine with sodium azide and triethyl orthoformate, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained at around 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyridines with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 1H-1,2,3-Triazolo[4,5-b]pyridine
  • 3H-1,2,3-Triazolo[4,5-b]pyridin-3-ol
  • 1-Hydroxy-7-azabenzotriazole

Uniqueness

3H-1,2,3-Triazolo[4,5-b]pyridine-5-carboxylic acid is unique due to its specific structural features and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2H-triazolo[4,5-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-6(12)4-2-1-3-5(7-4)9-10-8-3/h1-2H,(H,11,12)(H,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDSHMASSBUWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNN=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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